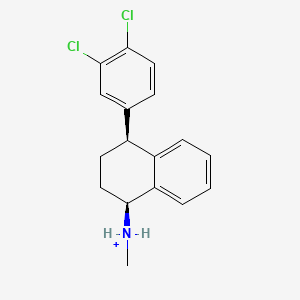

Sertraline(1+)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sertraline(1+) is an ammonium ion resulting from the protonation of the amino group of sertraline. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a sertraline.

科学的研究の応用

Pharmacokinetics and Metabolism

Sertraline, a naphthalenamine derivative primarily inhibits presynaptic reuptake of serotonin. It is absorbed slowly after oral administration and metabolized into N-desmethyl-sertraline, with varying plasma concentrations in patients. The metabolism also involves the formation of a ketone and an alcohol, primarily excreted renally. Its pharmacokinetics reveals minimal inhibitory effects on major cytochrome P450 enzymes, indicating few significant drug-drug interactions (Vane, Liston, & Markowitz, 2002).

Application in Anxiety Disorders

Originally developed for depression, sertraline has been extensively researched for anxiety disorders. Studies show its efficacy and tolerability in treating panic, obsessive-compulsive, social phobia, and post-traumatic stress disorders, with comparisons to other pharmacotherapies suggesting at least equivalent effectiveness (Hirschfeld, 2000).

Mitochondrial Dysfunction Induction

Sertraline has been associated with liver injury, potentially via mitochondrial dysfunction. It impairs mitochondrial oxidative phosphorylation and induces Ca(2+)-mediated mitochondrial permeability transition, leading to ATP depletion and cellular damage, highlighting a mechanism for sertraline-associated liver toxicity (Li et al., 2012).

Antileishmanial Properties

Remarkably, sertraline shows efficacy against Leishmania donovani, the causative agent of visceral leishmaniasis (VL). It effectively reduces parasite loads in infected mice and suggests a potential role as a pharmacological tool for oral VL treatment (Palit & Ali, 2008).

Analytical Methodologies

Various analytical methods have been established for sertraline determination in pharmaceuticals, biological materials, and environmental samples. These methods, covering 1987-2008, are crucial for understanding sertraline's presence and impact in different contexts (Bosch, Sánchez, Rojas, & Ojeda, 2008).

Hepatic Cytochrome P450s Role in Cytotoxicity

Research indicates that cytochrome P450 enzymes play a role in sertraline-induced cytotoxicity. In HepG2 cells, sertraline caused DNA damage and cytotoxicity, which were mitigated in cells expressing specific CYPs, suggesting a complex interaction with hepatic enzymes (Chen et al., 2020).

Effects on Aquatic Species

Investigations into sertraline's environmental impact reveal effects on the behavior and physiology of aquatic species like crayfish, where exposure to sertraline altered aggression and potentially led to ecological consequences (Woodman et al., 2016).

特性

分子式 |

C17H18Cl2N+ |

|---|---|

分子量 |

307.2 g/mol |

IUPAC名 |

[(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-methylazanium |

InChI |

InChI=1S/C17H17Cl2N/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11/h2-6,8,10,12,17,20H,7,9H2,1H3/p+1/t12-,17-/m0/s1 |

InChIキー |

VGKDLMBJGBXTGI-SJCJKPOMSA-O |

異性体SMILES |

C[NH2+][C@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl |

SMILES |

C[NH2+]C1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl |

正規SMILES |

C[NH2+]C1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Thiophenecarboxylic acid [2-oxo-2-(2-oxolanylmethylamino)ethyl] ester](/img/structure/B1223661.png)

![5-(4-Bromophenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1223665.png)

![N-[2,5-diethoxy-4-[[(3-methoxyanilino)-sulfanylidenemethyl]amino]phenyl]-4-methylbenzamide](/img/structure/B1223667.png)

![2-(4-Chloro-2-methylphenoxy)acetic acid [4-[(4-methylanilino)-oxomethyl]phenyl] ester](/img/structure/B1223669.png)

![6-(2,3-Dihydroindol-1-ylmethyl)-3-phenylthiazolo[2,3-c][1,2,4]triazole](/img/structure/B1223670.png)

![2-(4-propylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-4-quinolinecarboxamide](/img/structure/B1223671.png)

![3,5-dimethyl-N-[2-(methylthio)phenyl]-4-isoxazolecarboxamide](/img/structure/B1223673.png)

![3-benzyl-4-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B1223674.png)

![1-(4-Phenylphenyl)-2-(3-thiophen-2-yl-5,6-dihydroimidazo[2,1-b]thiazol-7-ium-7-yl)ethanone](/img/structure/B1223676.png)

![1-[[1-Oxo-3-(4-propan-2-yloxyphenyl)propyl]amino]-3-(phenylmethyl)thiourea](/img/structure/B1223681.png)